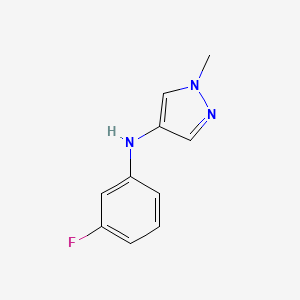

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a 3-fluorophenyl substituent attached to the amine at the 4-position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group improves solubility and reduces steric hindrance compared to bulkier substituents.

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,1H3 |

InChI Key |

KLVSKGAPSFRZLH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce any nitro or carbonyl groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: N-oxides of the pyrazole ring.

Reduction: Reduced forms of any nitro or carbonyl groups.

Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative with potential applications in chemistry, biology, medicine, and industry. Research suggests that the fluorophenyl group in its structure can enhance its binding affinity to certain receptors or enzymes, leading to biological effects.

Overview

N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole class, which are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 2.

N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo reactions such as oxidation, reduction, and substitution.

- Oxidation can be achieved using oxidizing agents like potassium permanganate in an acidic medium, leading to the formation of corresponding carboxylic acids or ketones.

- Reduction can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in the formation of amines or alcohols.

- Substitution allows the fluorophenyl group to participate in electrophilic aromatic substitution reactions using electrophilic reagents like bromine or nitric acid, leading to halogenated or nitrated derivatives.

Applications in Scientific Research

N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is used as a building block for synthesizing complex molecules and is investigated for its potential antimicrobial and anticancer properties. It is also explored as a potential drug candidate for various therapeutic applications and utilized in developing agrochemicals and other industrial products.

This compound has potential anticancer and anti-inflammatory effects.

Anticancer Properties: In vitro studies show that this compound can inhibit cell proliferation in cancer cell lines, with cytotoxic effects against Jurkat and A-431 cell lines. The compound's anticancer effects involve inhibiting specific enzymes and modulating signaling pathways linked to cell growth and survival. It interacts with target proteins through hydrophobic contacts and limited hydrogen bonds, which may alter signal transduction and inhibit cancer cell proliferation.

Anti-inflammatory Effects: This compound can inhibit inflammatory mediators like cytokines and prostaglandins, suggesting potential applications in treating inflammatory diseases.

Case Studies

- One study evaluated the antiproliferative activity of the compound against various cancer cell lines, and the findings showed that the compound significantly reduced cell viability in a dose-dependent manner. The most significant effects were seen in breast and lung cancer cells, where it induced apoptosis through caspase activation pathways.

- An investigation into the structure-activity relationship showed the importance of the fluorobenzyl moiety in enhancing biological activity and that modifications to the pyrazole ring affected potency, particularly substituents at the 4-position, which were crucial for maintaining anticancer efficacy.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Groups

N-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine

- Structure : Features a 4-fluorophenyl group at the pyrazole’s 3-position and a phenyl group at the 1-position. The amine is part of a methylene-propanamine chain .

- Key Differences: Substituent Position: Fluorine at phenyl’s 4-position (vs. 3-position in the target compound). Biological Implications: The methylene-propanamine chain may alter binding kinetics compared to a direct amine linkage.

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

- Structure : Contains a 4-fluorophenyl group at the pyrazole’s 4-position and a trichlorophenyl group at the 1-position, with a pyridinyl substituent at the 3-position .

- Amine Position: Amine at the pyrazole’s 5-position (vs. 4-position in the target compound), which may affect hydrogen-bonding interactions.

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

- Structure : A benzylamine derivative with a 4-fluorophenylmethyl group attached to the pyrazole’s 3-amine .

- Key Differences :

- Linkage Type : Fluorophenyl group connected via a methylene bridge (vs. direct attachment in the target compound).

- Amine Position : Amine at the pyrazole’s 3-position, which may alter binding orientation in biological targets.

Halogen-Substituted Analogues

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine

- Structure : Features a 3-chloro-4-fluorophenyl group attached via a methylene bridge to the pyrazole’s 1-position, with an amine at the 4-position .

- Key Differences :

- Halogen Effects : Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce electron density at the phenyl ring.

- Substituent Position : The chloro-fluoro substitution pattern could influence steric and electronic interactions with biological targets.

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

- Structure : Bromine replaces fluorine on the phenyl ring, with a methyl group at the pyrazole’s 1-position .

- Lipophilicity: Bromine enhances lipophilicity (logP ~2.5) compared to fluorine (logP ~2.0).

Functional Group Variations

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide

- Structure : Includes a sulfonamide group and a 5-p-fluorophenyl substituent .

- Key Differences: Solubility: The sulfonamide group improves aqueous solubility but may reduce membrane permeability.

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : Combines a fluorophenyl group with a pyrimidinyl-imidazole moiety .

- Key Differences :

- Heterocyclic Core : The pyrimidine-imidazole system may engage in additional hydrogen bonding or π-stacking interactions.

- Flexibility : The propaneamine linker increases conformational flexibility compared to rigid pyrazole derivatives.

Biological Activity

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to a pyrazole ring. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. Its chemical formula is , and it has been synthesized through various methods that typically involve the substitution of halogens on the pyrazole ring.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : This compound has shown potential as a selective inhibitor of cyclooxygenases (COXs) and histone deacetylases (HDACs), which play significant roles in inflammatory responses and cancer progression .

- Receptor Interactions : Preliminary studies indicate that it may interact with specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It modulates various biochemical pathways associated with inflammation, making it a candidate for treating inflammatory diseases. Research indicates that compounds in the pyrazole class can effectively reduce inflammatory markers in vitro and in vivo models .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The compound's IC50 values suggest significant growth inhibition at micromolar concentrations .

Research Findings and Case Studies

| Study | Compound Tested | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Bouabdallah et al. | This compound | MCF7 | 3.79 | COX Inhibition |

| Wei et al. | Pyrazole Derivative | A549 | 26 | HDAC Inhibition |

| Xia et al. | 1-Arylmethyl-Pyrazole | SF-268 | 49.85 | Apoptosis Induction |

These findings underscore the compound's potential as a therapeutic agent in oncology and inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine, and what are the critical reaction parameters?

- Methodological Answer : A representative approach involves Ullmann-type coupling between 1-methyl-1H-pyrazol-4-amine and 3-fluoroiodobenzene. Key parameters include:

- Use of copper(I) bromide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35–50°C for 48–72 hours .

- Chromatographic purification (e.g., ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting ligand systems (e.g., 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone) or reaction time .

Q. How is the molecular structure and purity of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) identifies aromatic protons (δ 6.7–8.8 ppm) and methyl groups (δ 2.1–3.9 ppm). NMR confirms fluorophenyl and pyrazole carbons .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak (e.g., [M+H]) with <5 ppm error .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (e.g., C: 61.4%, H: 5.1%, N: 19.9%) .

Q. What safety precautions are essential when handling N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- First Aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Example parameters for a related pyrazole derivative:

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 10.2487, 10.4643, 10.5489 |

| α, β, γ (°) | 109.2, 111.4, 98.0 |

| R-factor | 0.031 |

- Contradiction Analysis : Discrepancies in bond angles (e.g., C–N–C vs. expected values) may indicate tautomerism or crystal packing effects. Validate with DFT calculations .

Q. What strategies address low yields in the Ullmann coupling step during synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace CuBr with Pd(OAc) and Xantphos ligand to enhance reactivity .

- Solvent Screening : Test polar aprotic solvents (DMF, NMP) to improve substrate solubility.

- Microwave Irradiation : Reduce reaction time from 48 hours to 2–4 hours at 120°C .

Q. How do substituents on the fluorophenyl ring influence the biological activity of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO) at the para position to enhance binding affinity to targets like mGlu4 receptors. For example, 4-nitrophenyl-substituted analogs show 10-fold higher potency in allosteric modulation assays .

- Assays : Use calcium flux assays (FLIPR) or radioligand binding (e.g., -LY341495) to quantify activity .

Q. How can conflicting NMR and HRMS data be reconciled during purity assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.